molecular formula C10H14N2O2 B2811547 ethyl N-(3-amino-2-methylphenyl)carbamate CAS No. 1016755-26-2

ethyl N-(3-amino-2-methylphenyl)carbamate

Cat. No. B2811547
CAS RN: 1016755-26-2
M. Wt: 194.234
InChI Key: CUARKGNESAJPQR-UHFFFAOYSA-N
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Description

Ethyl N-(3-amino-2-methylphenyl)carbamate is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is typically available in powder form .


Molecular Structure Analysis

The molecular structure of ethyl N-(3-amino-2-methylphenyl)carbamate consists of an ethyl carbamate group attached to a 3-amino-2-methylphenyl group . The carbamate group consists of a carbonyl (C=O) group and an amine (NH2) group attached to the same carbon atom, forming a functional group with the general structure -OC(O)NH2.


Physical And Chemical Properties Analysis

Ethyl N-(3-amino-2-methylphenyl)carbamate is a powder at room temperature . It has a molecular weight of 194.23 .

Scientific Research Applications

Chemical Structure and Properties

  • The chemical compound, ethyl ({[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]amino}carbonothioyl)carbamate, exhibits a unique molecular structure stabilized by intramolecular hydrogen bonding. This compound, similar in structure to ethyl N-(3-amino-2-methylphenyl)carbamate, demonstrates the significance of tautomeric forms and hydrogen bonding in stabilizing chemical structures (Dolzhenko et al., 2010).

Anticancer Research

  • Ethyl carbamate derivatives have shown promise in anticancer research. Specifically, ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate and its isomers exhibit biological activity in various systems, with differences in potency linked to the isomer structure. This indicates the potential of ethyl N-(3-amino-2-methylphenyl)carbamate-like compounds in cancer treatment (Temple & Rener, 1992).

Biological Systems and Tubulin Interaction

  • Compounds structurally related to ethyl N-(3-amino-2-methylphenyl)carbamate, such as ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, are known to bind with cellular tubulin. This interaction results in mitotic inhibition and exhibits cytotoxic activity against experimental neoplasms in mice, suggesting potential therapeutic applications (Temple et al., 1989).

Chemical Synthesis and Derivatives

  • The synthesis of N-arylcarbamates with a tetrazole fragment, a process involving compounds similar to ethyl N-(3-amino-2-methylphenyl)carbamate, highlights the versatility of carbamate derivatives in chemical synthesis. These compounds have potential applications in various biological and pharmacological fields (Velikorodov et al., 2014).

Mitotic Effects in Pesticides

  • Research on carbamates, such as N-methyl-1-naphthyl carbamate, which share structural similarities with ethyl N-(3-amino-2-methylphenyl)carbamate, demonstrates their role as mitotic poisons. This suggests the importance of understanding the biological effects of carbamate derivatives in both pharmacological and agricultural contexts (Amer, 1965).

Safety and Hazards

The compound is considered hazardous and is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl N-(3-amino-2-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)12-9-6-4-5-8(11)7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUARKGNESAJPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-(3-amino-2-methylphenyl)carbamate

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